molecular formula C13H10N2O2 B2768060 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol CAS No. 337933-50-3

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol

Cat. No.: B2768060
CAS No.: 337933-50-3
M. Wt: 226.235
InChI Key: JFYGSKNPLRBMMG-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol (PubChem CID: 764266) is a chemical compound based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized as a "drug prejudice" scaffold due to its exceptional versatility in medicinal chemistry . The imidazo[1,2-a]pyridine core is present in several marketed drugs and is the subject of extensive research for developing novel therapeutic agents . This scaffold is known to exhibit a broad spectrum of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic properties . The compound features a catechol moiety (benzene-1,2-diol), which can influence its physicochemical properties and potential bioactivity. As a building block, this compound is valuable for the synthesis and exploration of new derivatives, particularly through C3-functionalization, a key strategy for optimizing the biological profile of imidazo[1,2-a]pyridines . It serves as a key intermediate for constructing potential drug-like chemical libraries in the search for new therapeutic agents . This product is intended for research applications in synthetic and medicinal chemistry. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-11-5-4-9(7-12(11)17)10-8-15-6-2-1-3-13(15)14-10/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYGSKNPLRBMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333368
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337933-50-3
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives possess moderate antibacterial effects against both gram-positive and gram-negative bacteria. This suggests that 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol may serve as a lead compound for developing new antibacterial agents .

Anticancer Potential
The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Recent studies have highlighted its potential as an anticancer agent through mechanisms such as intercalation with nucleic acids and inhibition of specific kinases involved in tumor growth . The synthesis of pharmacological hybrids incorporating this compound has been proposed to enhance its selectivity and efficacy against cancer cells .

Neuroprotective Effects
There is emerging evidence that imidazo[1,2-a]pyridine derivatives can act as neuroprotective agents by inhibiting monoamine oxidase (MAO) activity. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The ability of these compounds to modulate neurotransmitter levels positions them as candidates for further investigation in neuropharmacology.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methods have been developed to optimize yield and purity, including cyclization reactions and functional group modifications . These methods are essential for producing sufficient quantities of the compound for biological testing.

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydroxyl groups could enhance the antibacterial efficacy .

Case Study 2: Anticancer Research

A series of experiments focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives revealed that compounds with additional functional groups showed improved potency against various cancer cell lines. The study concluded that structural optimization could lead to more effective anticancer agents derived from this compound .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityModerate effects against gram-positive and gram-negative bacteria.
Anticancer PotentialPotential for inhibiting tumor growth through nucleic acid interaction and kinase inhibition.
Neuroprotective EffectsInhibition of monoamine oxidase linked to neuroprotection in degenerative diseases.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Key Properties/Activities References
4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol Imidazo[1,2-a]pyridine + benzene-1,2-diol Diol group at C1 and C2 of benzene Not reported Not reported High solubility, potential H-bonding interactions
4-(3-(Tert-butylamino)imidazo[1,2-a]pyrazin-2-yl)benzene-1,2-diol (2a) Imidazo[1,2-a]pyrazine + benzene-1,2-diol Tert-butylamino group on pyrazine ring 270–272 84.1 Anticandidate synthesis efficiency
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile Imidazo[1,2-a]pyridine + benzonitrile Nitrile group at para position Not reported Not reported Lower molecular weight (219.25 g/mol)
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine + methoxybenzene Methoxy and methyl groups Not reported Not reported Increased lipophilicity
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (125IMPY) Imidazo[1,2-a]pyridine + dimethylaniline Iodo and dimethylamino groups Not reported Not reported Modulates copper-induced Aβ aggregation
Piperazine-linked imidazo[1,2-a]pyridine derivatives (e.g., 7h) Imidazo[1,2-a]pyridine + piperazine Fluorophenyl/trifluoromethyl groups Not reported Not reported Cytotoxic against HepG2, HeLa, MDA-MB-231

Biological Activity

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol, a compound with the chemical formula C13H10N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a benzene-1,2-diol structure. This unique configuration is believed to contribute to its biological efficacy. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC13H10N2O2
Molecular Weight230.23 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. For instance, a series of bis-imidazo compounds were synthesized and screened against various cancer cell lines (HeLa, MDA-MB-231, and ACHN). The results indicated that compounds similar to our target showed significant cytotoxicity:

  • Compound 19 : GI = 0.43 µM against MDA-MB-231
  • Compound 24 : GI = 0.30 µM against MDA-MB-231

These values suggest that the imidazo[1,2-a]pyridine scaffold could be a promising lead for developing novel anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A study assessing various derivatives found that certain imidazo[1,2-a]pyridine compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, promoting apoptosis in cancer cells.

Case Studies

Several case studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Study on HeLa Cells :
    • Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.45 µM).
    • Mechanistic studies revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis.
  • In Vivo Studies :
    • In animal models treated with related compounds showed tumor regression comparable to standard chemotherapeutics like tamoxifen .

Q & A

Q. What are the common synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the imidazo[1,2-a]pyridine core. For example:

  • Cyclocondensation : Reacting 2-aminopyridine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the imidazo[1,2-a]pyridine scaffold .
  • Post-modification : Introducing hydroxyl groups via hydrolysis or oxidative demethylation. details a synthesis yielding 84.1% using tert-butylamine and optimized reflux conditions in DMSO-d6 .
  • One-pot protocols : Pseudo three-component reactions using dialdehydes and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) to streamline synthesis .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.86 ppm for aromatic protons, δ 145.79 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M]+ at m/z 299.10) validate molecular weight .
  • X-ray crystallography : Resolves absolute configuration, though no direct data is provided in the evidence; similar imidazo derivatives use this method for conformational analysis .

Q. What biological activities are reported for imidazo[1,2-a]pyridine derivatives?

Activities vary with substituents:

ActivityMechanism/ApplicationExample DerivativesReference
NeuroprotectiveAcetylcholinesterase (AChE) inhibition4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Fluorescent sensingPET inhibition for chemical warfare detection4-(Imidazo[1,2-a]pyridin-2-yl)aniline (detects DCNP via fluorescence shift)
AnticancerCDK9 inhibitionN-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
  • Temperature control : Gradual heating (e.g., 80°C to 120°C) prevents side reactions like over-oxidation of diol groups .

Q. How can contradictions in biological activity data across similar derivatives be resolved?

  • Structure-activity relationship (SAR) studies : Compare substituent effects. For instance, tert-butyl groups in 4-(3-(Tert-butylamino)imidazo[1,2-a]pyrazin-2-yl)benzene-1,2-diol enhance CDK9 binding vs. smaller alkyl groups .
  • Assay standardization : Use consistent enzyme inhibition protocols (e.g., Ellman’s method for AChE) to minimize variability .
  • Computational docking : Identify key interactions (e.g., hydrogen bonding with AChE’s catalytic triad) to rationalize potency differences .

Q. What computational methods are used to predict binding interactions of this compound?

  • Molecular docking (AutoDock, Glide) : Models interactions with targets like AChE or CDK9, prioritizing residues (e.g., Ser203, His447 in AChE) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or fluorescence .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. How can purification challenges be addressed for polar derivatives like this compound?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • Chelation-assisted methods : Employ metal ions (e.g., Zn²⁺) to temporarily reduce polarity during column separation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature80–100°C (reflux)Prevents decomposition; maximizes cyclization
SolventDMF or ethanol/waterBalances solubility and reaction efficiency
CatalystZnCl₂ (5 mol%)Accelerates imidazo ring formation

Q. Table 2. Biological Assay Conditions

Assay TypeProtocolKey MetricsReference
AChE InhibitionEllman’s method (412 nm absorbance)IC₅₀ values; Ki calculations
Fluorescence SensingFluorescence spectroscopy (254/365 nm)Emission shift (Δλ); limit of detection
CDK9 InhibitionATPase activity assay (luminescence)% Inhibition at 10 µM

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